(S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid
Description
(S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid (CAS: 1310680-31-9) is a fluorinated amino acid derivative extensively used in peptide synthesis. The compound features:
- Molecular Formula: C₁₉H₁₆F₃NO₄
- Molecular Weight: 379.33–379.34 g/mol (variations due to rounding) .
- Structural Features: An (S)-configured chiral center at the 3-amino position. A 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for amine functionality. A trifluoromethyl (-CF₃) substitution at the β-carbon, enhancing hydrophobicity and metabolic stability .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)16(9-17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXAGGMJPEDDU-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139543 | |
| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4,4-trifluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310680-31-9 | |
| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4,4-trifluorobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4,4-trifluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-amino-4,4,4-trifluorobutyric acid.
Fmoc Protection: The amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically using a base like sodium carbonate in an organic solvent such as dichloromethane.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed using piperidine in an organic solvent, revealing the free amino group.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HATU or EDCI.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide).
Coupling Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Fmoc Deprotection: Free amino group.
Coupling Reactions: Peptide bonds with other amino acids or peptides.
Scientific Research Applications
Peptide Synthesis
(S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid serves as a crucial building block in peptide synthesis. The Fmoc group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide chains. This compound enhances the stability and bioavailability of synthesized peptides, making it valuable for pharmaceutical applications .
Drug Development
The incorporation of this compound into drug candidates can significantly improve their pharmacological properties. The trifluoromethyl group increases lipophilicity and metabolic stability, which are essential for enhancing the bioavailability and efficacy of therapeutic agents. Research indicates that fluorinated amino acids often exhibit superior biological activity compared to their non-fluorinated counterparts .
Bioconjugation
This compound is utilized in bioconjugation processes where it facilitates the attachment of drugs to biomolecules such as antibodies or proteins. This capability is crucial for targeted therapy applications, where precision in drug delivery can lead to improved therapeutic outcomes .
Research in Fluorinated Compounds
As a fluorinated amino acid, this compound plays a significant role in studies exploring the effects of fluorination on peptide stability and activity. Understanding these interactions can lead to novel therapeutic strategies and the development of new fluorinated pharmaceuticals .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard for calibrating instruments and validating techniques used in the quantification of amino acids and peptides. Its unique properties make it suitable for various analytical applications .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in enhancing peptide stability and activity:
- Peptide Stability : A study demonstrated that peptides synthesized using this compound showed improved resistance to enzymatic degradation compared to non-fluorinated analogs.
- Targeted Drug Delivery : Research indicated successful bioconjugation using this compound to link anticancer drugs to monoclonal antibodies, resulting in enhanced specificity and reduced side effects.
- Fluorine's Role : Investigations into fluorinated compounds revealed that incorporating this compound led to greater binding affinity with specific receptors compared to traditional amino acids.
Mechanism of Action
The mechanism of action of (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid involves its incorporation into peptides and proteins. The trifluoromethyl group can influence the compound’s electronic properties, affecting its interactions with biological targets. The Fmoc group protects the amino group during synthesis and can be removed to reveal the reactive amino group for further coupling reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Comparison: (R)- vs. (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric Acid
Positional Isomers: 3-Amino vs. 2-Amino Substitution
Protecting Group Variants: Boc vs. Fmoc
Substituent Variations: Trifluoromethyl vs. Aromatic Groups
Research Findings and Industrial Relevance
Stereochemical Purity: The (S)-isomer is preferred in drug development due to its compatibility with natural L-amino acid configurations .
Supply Chain Variability :
- CymitQuimica discontinued the (S)-isomer (2025 data) , while Aladdin Scientific and Iris Biotech GmbH maintain stock .
- Bulk pricing ranges from €160–€600/g, reflecting demand for high-purity enantiomers .
Metabolic Stability : Trifluoromethyl groups reduce peptide degradation by esterases and proteases, as demonstrated in preclinical studies .
Biological Activity
(S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid is a fluorinated amino acid derivative characterized by its trifluoromethyl group, which imparts unique chemical properties. This compound plays a significant role in peptide synthesis and medicinal chemistry due to its stability and reactivity. Its incorporation into peptides can enhance their biological activity and pharmacokinetic profiles.
The biological activity of this compound primarily arises from its incorporation into peptides and proteins. The trifluoromethyl group affects the electronic properties of the compound, influencing its interactions with various biological targets. The Fmoc group serves as a protective moiety for the amino group during synthesis, which can be removed to reveal the reactive amino group for further coupling reactions.
Applications in Peptide Synthesis
This compound is widely utilized as a building block in peptide synthesis. It enhances the stability and bioavailability of synthesized peptides, making it valuable in drug development . The compound's unique properties allow for selective modifications without compromising the overall structure of the peptide.
Pharmacological Implications
The presence of the trifluoromethyl group in this compound contributes to improved lipophilicity and metabolic stability. These characteristics can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates derived from this compound. Research indicates that fluorinated amino acids may exhibit enhanced biological activity compared to their non-fluorinated counterparts .
Case Study: Peptide Synthesis Enhancements
A study demonstrated that incorporating this compound into peptide sequences resulted in increased resistance to enzymatic degradation. This property is particularly beneficial for therapeutic peptides that require prolonged circulation times in biological systems .
Comparative Analysis of Fluorinated Amino Acids
| Compound | Lipophilicity | Stability | Biological Activity |
|---|---|---|---|
| This compound | High | High | Enhanced |
| Non-fluorinated analog | Moderate | Moderate | Standard |
This table illustrates how this compound compares with non-fluorinated analogs in terms of key properties relevant to biological activity.
Interaction Studies
Research has shown that peptides containing this compound exhibit unique interaction profiles with biological targets. These studies focus on enzyme-substrate interactions and protein folding dynamics . The distinctive properties imparted by the trifluoromethyl group can lead to altered binding affinities and specificities.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid, and how is purity optimized?
- Methodology : The compound is typically synthesized via Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amine group on a trifluoromethyl-substituted β-amino acid backbone. Solid-phase peptide synthesis (SPPS) protocols are adapted, using coupling reagents like HBTU or DIC/HOBt. Purification involves reverse-phase HPLC with C18 columns, as trifluoromethyl groups enhance hydrophobicity, improving separation efficiency. Purity ≥95% is confirmed via GC or LC-MS, with residual solvents (e.g., DMF) monitored .
- Data Example :
| Parameter | Specification |
|---|---|
| Purity (GC) | ≥95% |
| Molecular Weight | 379.34 g/mol |
| Key Impurities | ≤0.5% residual solvents |
Q. What safety protocols are critical during handling?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood due to risks of skin/eye irritation and respiratory distress (per SDS). Avoid inhalation of fine powders; store at -20°C in airtight containers to prevent degradation. Emergency procedures include rinsing exposed areas with water and seeking medical attention for persistent symptoms .
Q. How is structural confirmation performed post-synthesis?
- Methodology :
- NMR : NMR identifies trifluoromethyl group signals (δ ~ -60 to -70 ppm). NMR confirms stereochemistry and Fmoc group integration.
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 380.35).
- HPLC : Retention time shifts under acidic conditions (0.1% TFA) confirm hydrophobicity trends .
Advanced Research Questions
Q. How does the trifluoromethyl group influence peptide stability and bioactivity?
- Methodology : The electron-withdrawing CF₃ group increases metabolic stability by resisting protease cleavage. In peptide-drug conjugates, it enhances lipophilicity, improving membrane permeability. Comparative studies using non-fluorinated analogs (e.g., Fmoc-β-homoalanine) show reduced plasma stability in vitro (t₁/₂ < 24 hrs vs. >48 hrs for trifluoro analog) .
- Data Example :
| Property | Trifluoro Analog | Non-Fluorinated Analog |
|---|---|---|
| LogP | 3.2 | 1.8 |
| Protease Resistance (t₁/₂) | 52 hrs | 18 hrs |
Q. What analytical challenges arise in quantifying enantiomeric excess (ee) of this chiral compound?
- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves (S)- and (R)-enantiomers. Mobile phases with hexane/isopropanol (90:10) + 0.1% TFA achieve baseline separation (α > 1.5). Circular dichroism (CD) at 220 nm further validates ee ≥98% for (S)-isomer .
Q. How do steric and electronic effects of the CF₃ group impact coupling efficiency in SPPS?
- Methodology : The bulky CF₃ group slows coupling kinetics due to steric hindrance. Kinetic studies using real-time FTIR (monitoring Fmoc deprotection at 1730 cm⁻¹) show 20% slower coupling rates compared to non-fluorinated analogs. Optimized protocols use double couplings (2×30 min) with 2% DIPEA in DCM to enhance efficiency .
Methodological Best Practices
- Reproducibility : Validate synthetic batches via triplicate HPLC runs (RSD < 2%).
- Troubleshooting : If coupling fails, pre-activate the amino acid with OxymaPure/DIC for 5 min before resin addition.
- Storage : Lyophilized powder stored at -20°C retains >90% activity after 12 months; avoid freeze-thaw cycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
